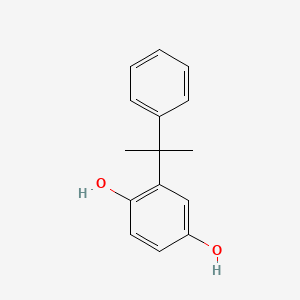

2-(2-Phenylpropan-2-yl)benzene-1,4-diol

Description

Historical Development and Early Investigations of Substituted Benzene-1,4-diols

The history of substituted benzene-1,4-diols is intrinsically linked to the discovery and investigation of hydroquinone (B1673460) itself. The parent compound was first isolated in 1820 by French chemists Pierre-Joseph Pelletier and Joseph Bienaimé Caventou through the dry distillation of quinic acid. ijdvl.comwikipedia.org The name "hydroquinone" was later coined by Friedrich Wöhler in 1843. wikipedia.org

Early investigations into hydroquinone and its derivatives were spurred by observations of their biological effects. In the 1940s, hydroquinone was identified as a potent hypigmenting agent, an observation that grew from reports of its ability to lighten the fur of cats and guinea pigs. ijdvl.comijdvl.comhilarispublisher.com These findings led to its clinical use for skin lightening. ijdvl.com However, a significant challenge in early formulations was the auto-oxidation of hydroquinone, which caused preparations to discolor and lose efficacy. ijdvl.com This instability prompted research into more stable, substituted forms of hydroquinone, where alkyl or other groups were added to the benzene (B151609) ring to modify its properties.

The synthesis of substituted hydroquinones has evolved significantly over time. While early methods relied on the derivatization of natural products, the advent of modern organic chemistry introduced versatile synthetic routes. ijdvl.comwikipedia.org Techniques such as the Friedel-Crafts alkylation allow for the direct attachment of alkyl groups to the aromatic ring, while the oxidation of substituted phenols and oxidative coupling reactions with olefins have provided pathways to a diverse array of hydroquinone derivatives. nih.govjst.go.jpresearchgate.net

Table 1: Key Milestones in the Development of Benzene-1,4-diols

Significance of the 2-(2-Phenylpropan-2-yl) Moiety in Benzene-1,4-diol (B12442567) Frameworks

Steric Effects: The cumyl group is exceptionally bulky. When positioned at the C2 position (ortho to a hydroxyl group), it creates a sterically hindered phenol (B47542). nih.gov This steric hindrance has profound consequences for the molecule's reactivity. For instance, bulky ortho-substituents are known to inhibit certain types of oxidative coupling reactions by preventing the necessary orientation of radical intermediates. rsc.org This steric shield can also enhance the compound's stability and influence its role as an antioxidant, protecting cells from damage induced by oxidative species like oxidized low-density lipoproteins (ox-LDL). nih.gov

Electronic Effects: The cumyl group is an alkyl substituent and functions as an electron-donating group (EDG) through an inductive effect (+I). wikipedia.orglibretexts.org This effect increases the electron density of the aromatic ring, making the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comlibretexts.org The hydroxyl groups are also powerful activating groups through resonance (+M effect). wikipedia.orgvanderbilt.edu The combination of these electron-donating properties makes the aromatic ring highly activated. The cumyl moiety has been utilized in other areas of chemistry, such as in the design of new psychoactive substances like CUMYL-PEGACLONE, demonstrating its utility as a structural building block. nih.gov

Current Academic Research Landscape and Emerging Trends for 2-(2-Phenylpropan-2-yl)benzene-1,4-diol

A review of the current academic literature indicates that dedicated research focusing specifically on this compound is limited. The compound is primarily listed in chemical supplier catalogs and databases, suggesting its role may be more as a synthetic intermediate or a specialized chemical rather than a subject of widespread investigation. appchemical.comappchemical.com

However, emerging trends in the broader category of sterically hindered and substituted hydroquinones provide context for its potential areas of interest. Research in this field is actively exploring the following:

Antioxidants and Cytoprotective Agents: There is a strong interest in sterically hindered phenols for their ability to protect cells against oxidative stress. nih.govnih.gov Compounds with similar structural motifs are being investigated for their potential to inhibit cell death by preserving the integrity of cellular components like lysosomes. nih.gov

Polymer Science: Substituted hydroquinones serve as crucial monomers and polymerization inhibitors. researchgate.net The introduction of a bulky group like the cumyl moiety can be used to control polymer architecture and impart desirable physical properties such as thermal stability and solubility.

Synthetic Intermediates: The hydroquinone core is a versatile platform for building more complex molecules. jst.go.jpresearchgate.net The synthesis of this compound itself is likely achieved via a Friedel-Crafts alkylation of hydroquinone with α-methylstyrene, a common method for installing such substituents. nih.govgoogle.com

Conceptual Frameworks for Understanding Reactivity of this compound

The reactivity of this compound can be understood by considering the distinct contributions of its functional components: the redox-active hydroquinone system, the phenolic hydroxyl groups, and the highly substituted aromatic ring.

Redox Chemistry: The defining characteristic of the hydroquinone framework is its ability to undergo reversible oxidation to form the corresponding 1,4-benzoquinone (B44022). mdpi.com This redox couple is central to its function as an antioxidant. The electronic and steric nature of the cumyl substituent influences the redox potential of this transformation.

Reactivity of the Hydroxyl Groups: The two hydroxyl groups are phenolic in nature, making them weakly acidic. vanderbilt.edusips.org.in The electron-donating cumyl group slightly increases the electron density on the oxygen atoms, which tends to decrease the acidity compared to unsubstituted hydroquinone. sips.org.in These groups can undergo typical phenol reactions such as ether and ester formation. However, the reactivity of the hydroxyl group at the C1 position is significantly reduced due to the steric hindrance imposed by the adjacent cumyl group.

Reactivity of the Aromatic Ring: The aromatic ring is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating and ortho-, para-directing effects of the two hydroxyl groups, supplemented by the weaker activating inductive effect of the cumyl group. wikipedia.orgvanderbilt.edu Further substitution on the ring is governed by these directing effects and the profound steric hindrance of the cumyl group. An incoming electrophile would likely be directed to the C5 position, which is para to one hydroxyl group and ortho to the other, while being the most sterically accessible position.

Table 2: Chemical Properties of this compound

Structure

2D Structure

3D Structure

Properties

CAS No. |

85797-61-1 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-(2-phenylpropan-2-yl)benzene-1,4-diol |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-6-4-3-5-7-11)13-10-12(16)8-9-14(13)17/h3-10,16-17H,1-2H3 |

InChI Key |

LUELYTMQTXRXOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Phenylpropan 2 Yl Benzene 1,4 Diol

De Novo Synthesis Strategies for the 2-(2-Phenylpropan-2-yl)benzene-1,4-diol Core

De novo synthesis implies the construction of the target molecule from simpler, more readily available starting materials. For this compound, these strategies would involve forming the substituted benzene (B151609) ring with the desired functionalities in place or in a manner that allows for their facile introduction.

Direct Functionalization Approaches

Direct functionalization of a simple benzene ring is a common strategy in organic synthesis. However, the direct, regioselective introduction of two hydroxyl groups and a bulky alkyl substituent in the required 1,2,4-relationship presents a significant challenge. A plausible, albeit complex, approach could involve a multi-step sequence starting with a Friedel-Crafts reaction to introduce the 2-phenylpropan-2-yl group onto a benzene derivative that facilitates subsequent hydroxylation.

For instance, the alkylation of a protected phenol (B47542) or aniline (B41778) derivative could be envisioned, followed by functional group interconversions to introduce the hydroxyl groups. The regioselectivity of such a process would be a critical factor to control.

Multi-step Convergent Syntheses

Convergent syntheses involve the preparation of different fragments of the target molecule separately, which are then combined in the later stages. For a molecule like this compound, a convergent approach could involve the synthesis of a terpene-like fragment which is then coupled with a quinone or hydroquinone (B1673460) moiety. While more common for complex natural products, the principles can be applied here.

One conceptual convergent strategy could involve a Diels-Alder cycloaddition. A suitably substituted diene could react with a dienophile to form the cyclohexene (B86901) ring, which can then be aromatized and further functionalized to yield the desired hydroquinone.

Precursor-Based Transformations to Yield this compound

Transforming readily available precursors that already contain the benzene-1,4-diol (B12442567) (hydroquinone) or a related core structure is often a more practical and efficient approach.

Reduction Pathways of Quinone Precursors

A common and effective method for the synthesis of hydroquinones is the reduction of the corresponding quinones. In this case, the synthesis would first target 2-(2-phenylpropan-2-yl)-1,4-benzoquinone. This quinone precursor could potentially be synthesized via a free-radical alkylation of 1,4-benzoquinone (B44022).

Once the substituted quinone is obtained, it can be reduced to the target hydroquinone using a variety of reducing agents. Common reagents for this transformation include sodium dithionite (B78146), sodium borohydride, or catalytic hydrogenation. This two-step sequence of alkylation followed by reduction is a well-established method for preparing substituted hydroquinones.

| Reaction Step | Reagents and Conditions | Typical Yield (%) |

| Alkylation of 1,4-benzoquinone | Precursor of 2-phenylpropan-2-yl radical, solvent (e.g., acetonitrile/water), initiator (e.g., silver nitrate) | 50-70 |

| Reduction of substituted quinone | Sodium dithionite in water/organic co-solvent or H₂, Pd/C in ethanol | 85-95 |

Alkylation Reactions on Benzene-1,4-diol Scaffolds

The direct alkylation of the benzene-1,4-diol (hydroquinone) core represents the most direct route to this compound. This can be achieved through a Friedel-Crafts alkylation reaction. The hydroxyl groups of hydroquinone are activating and ortho-, para-directing, which would favor substitution at the desired position.

The alkylating agent would be a precursor to the 2-phenylpropan-2-yl carbocation, such as 2-phenylpropan-2-ol or α-methylstyrene, in the presence of an acid catalyst. Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄, H₃PO₄) can be employed to facilitate the reaction. A key challenge in this approach is to control the extent of alkylation, as the product is also activated towards further reaction, potentially leading to di-substituted byproducts.

| Alkylating Agent | Catalyst | Solvent | Typical Temperature (°C) | Potential Byproducts |

| 2-Phenylpropan-2-ol | H₂SO₄ | Dioxane | 50-80 | 2,5-di-(2-Phenylpropan-2-yl)benzene-1,4-diol |

| α-Methylstyrene | BF₃·OEt₂ | Dichloromethane | 0-25 | Polymeric materials |

Oxidative Methodologies for Related Diols

Another synthetic avenue involves the oxidation of a related phenol to introduce the second hydroxyl group. For instance, one could synthesize 2-(2-phenylpropan-2-yl)phenol and then perform a regioselective oxidation to introduce a hydroxyl group at the para-position.

Several methods are known for the oxidation of phenols to hydroquinones. The Elbs persulfate oxidation, which involves the reaction of a phenol with potassium persulfate in an alkaline solution, is a classic method for this transformation. Another approach is the Dakin oxidation, although this is more commonly used for ortho- and para-hydroxybenzaldehydes or ketones. More modern methods may employ transition-metal catalysts and environmentally benign oxidants like hydrogen peroxide. The success of this strategy would heavily depend on the regioselectivity of the oxidation step.

| Oxidation Method | Oxidizing Agent | Conditions | Key Considerations |

| Elbs Persulfate Oxidation | K₂S₂O₈ | Aqueous base (e.g., NaOH) | Moderate yields, regioselectivity can be an issue |

| Catalytic Oxidation | H₂O₂ | Transition metal catalyst (e.g., Ti-containing zeolites) | "Green" approach, catalyst selection is crucial for selectivity |

Catalytic Methods in the Synthesis of this compound

Catalysis offers a powerful tool for the synthesis of fine chemicals by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity towards the desired product. lianerossi.org For the synthesis of this compound, various catalytic strategies can be employed, ranging from traditional homogeneous systems to more advanced heterogeneous and enzymatic approaches.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. In the context of synthesizing this compound, this usually involves the use of soluble acid catalysts to promote the Friedel-Crafts alkylation of hydroquinone.

Conventional Brønsted acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), or Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃), can effectively catalyze the reaction between hydroquinone and an alkylating agent like 2-phenyl-2-propanol (B165765) or α-methylstyrene. mdpi.com The catalyst protonates the alkylating agent to generate a stable cumyl carbocation, which then attacks the electron-rich hydroquinone ring via electrophilic aromatic substitution.

While effective in achieving the desired transformation, homogeneous catalysts present significant downstream processing challenges, including neutralization of the acidic catalyst, which generates substantial waste, and difficulties in catalyst separation and recovery. mdpi.com These drawbacks have spurred research into more sustainable heterogeneous alternatives.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages for fine chemical synthesis, including simplified catalyst removal, potential for reuse, and the development of cleaner, more sustainable processes. lianerossi.orgunibo.it For the synthesis of this compound, solid acid catalysts are the most relevant heterogeneous systems.

These solid acids can replace corrosive and difficult-to-recycle liquid acids. mdpi.com Key examples of heterogeneous catalysts applicable to this synthesis include:

Zeolites: These microporous aluminosilicates possess strong Brønsted acid sites and shape-selective properties that can enhance regioselectivity towards the desired mono-alkylated product.

Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst) serve as effective and easily recoverable solid acid catalysts for alkylation reactions.

Acid-activated Clays: Materials like montmorillonite (B579905) can be used as low-cost acidic catalysts.

Supported Heteropolyacids: Heteropolyacids, such as tungstophosphoric acid, immobilized on a solid support like silica, provide strong and reusable acid sites. vdoc.pub

The use of heterogeneous catalysts facilitates continuous flow processes, reduces waste generation, and simplifies product purification, aligning with the principles of green chemistry. vdoc.pub

Table 1: Comparison of Potential Heterogeneous Catalysts

| Catalyst Type | Potential Advantages | Potential Challenges |

|---|---|---|

| Zeolites | High acidity, shape selectivity, thermal stability. | Potential for pore diffusion limitations. |

| Ion-Exchange Resins | High activity at low temperatures, easy recovery. | Limited thermal stability. |

| Acid-activated Clays | Low cost, readily available. | Lower activity and selectivity compared to zeolites. |

| Supported Heteropolyacids | Very high acidity, potential for high activity. | Potential for leaching of the active species. |

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction pathways. frontiersin.org While direct enzymatic synthesis of the achiral target compound this compound is not commonly reported, chemo-enzymatic methods are widely used for producing related chiral diols. For instance, a common two-step process involves the lipase-catalyzed epoxidation of a precursor alkene, followed by chemical hydrolysis of the resulting epoxide to form a vicinal diol. nih.govnih.gov

Since this compound is an achiral molecule, stereoselective synthesis is not necessary for its preparation. Stereoselective approaches become relevant when synthesizing chiral derivatives or related compounds where specific stereoisomers are required for biological activity or other applications.

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries. nih.gov Although not directly applicable to the synthesis of the achiral this compound, the methodologies are highly relevant for the synthesis of structurally related chiral diols. scilit.comthieme-connect.com

The 1,2-diol structural motif is prevalent in many natural products, and its enantioselective preparation is a key focus of modern synthesis. acs.orglookchem.com Research has demonstrated the power of organocatalysis in these transformations. For example, quinine (B1679958) has been successfully used as a catalyst in the asymmetric synthesis of atropisomeric 2,2'-binaphthol-type biaryls, which are a class of chiral diols. buchler-gmbh.com This reaction proceeds through the enantioselective coupling of a substituted naphthalen-2-ol with a substituted benzoquinone to yield a chiral diol product. buchler-gmbh.com Such strategies highlight the potential to create complex, chiral molecules with high enantioselectivity using small-molecule organocatalysts under mild conditions.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govthepharmajournal.com Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. nih.gov

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health and safety risks. jddhs.com

Solvent-Free Reactions: Conducting the synthesis of this compound under solvent-free (neat) conditions is a highly attractive green alternative. nih.gov This approach typically involves heating a mixture of the reactants (hydroquinone and the alkylating agent) with a heterogeneous catalyst. mdpi.com The benefits include a significant reduction in waste, elimination of solvent separation steps, and often lower energy consumption, making the process more environmentally and economically favorable. jddhs.com

Aqueous Reaction Media: Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net While the synthesis of this compound via Friedel-Crafts alkylation is traditionally performed in non-polar organic solvents, performing such reactions in water presents an innovative green approach. Challenges include the low solubility of the aromatic reactants. However, techniques such as the use of surfactants to create micelles or the application of water-tolerant Lewis acid catalysts can facilitate reactions in aqueous media. google.com Successful implementation would drastically improve the environmental profile of the synthesis.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Amberlyst |

| Benzene-1,4-diol (Hydroquinone) |

| Boron trifluoride |

| Hydrochloric acid |

| α-methylstyrene |

| Montmorillonite |

| Naphthalen-2-ol |

| 2-Phenyl-2-propanol |

| Quinine |

| Sulfuric acid |

Atom Economy and Process Efficiency

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, emphasizing the need for processes that are not only effective but also environmentally benign. Atom economy and process efficiency are key metrics in evaluating the sustainability of a chemical reaction.

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage.

For the synthesis of this compound via the Friedel-Crafts alkylation of hydroquinone with α-methylstyrene, the reaction can be represented as follows:

C₈H₈ (α-methylstyrene) + C₆H₆O₂ (Hydroquinone) → C₁₅H₁₆O₂ (this compound)

The calculation for the atom economy of this addition reaction is:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| α-methylstyrene | C₈H₈ | 118.18 |

| Hydroquinone | C₆H₆O₂ | 110.11 |

| Total Reactants | 228.29 | |

| This compound | C₁₅H₁₆O₂ | 228.29 |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (228.29 / 228.29) x 100 = 100%

Theoretically, the Friedel-Crafts alkylation of hydroquinone with α-methylstyrene to produce this compound is an addition reaction where all the atoms of the reactants are incorporated into the final product. This results in a 100% atom economy, which is ideal from a green chemistry perspective as it implies no atoms are wasted in the formation of byproducts.

Process Efficiency

While atom economy provides a theoretical maximum efficiency, process efficiency offers a more practical assessment of a synthesis by considering factors such as reaction yield, catalyst efficiency, solvent usage, and energy consumption.

Research Findings on Process Efficiency:

Catalyst Selection and Loading: The choice of catalyst is critical. Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but are often required in stoichiometric amounts and can generate significant waste during workup. nih.gov Modern approaches focus on using catalytic amounts of more environmentally benign solid acid catalysts or zeolites, which can be recycled, thereby improving process efficiency. nih.gov The use of low catalyst loadings is a key development in enhancing the efficiency of Friedel-Crafts alkylations. nih.gov

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing the yield of the desired product and minimizing energy consumption. Milder reaction conditions are generally preferred to reduce the formation of side products and decrease energy costs.

Product Selectivity and Separation: A significant challenge in the Friedel-Crafts alkylation of hydroquinone is achieving high selectivity for the mono-alkylated product, this compound, over the di-alkylated byproduct. The formation of the di-substituted product not only reduces the yield of the desired compound but also complicates the purification process, leading to increased solvent usage and waste generation. Reaction conditions and the molar ratio of reactants are carefully controlled to favor mono-substitution.

The following table summarizes key factors influencing the process efficiency of this synthesis:

| Factor | Impact on Process Efficiency | Research Focus |

| Catalyst | Type, loading, and recyclability affect waste generation and cost. | Development of reusable solid acid catalysts and low-loading, high-activity catalysts. nih.gov |

| Reaction Yield | Directly impacts the amount of product obtained from a given amount of reactants. | Optimization of reaction conditions (temperature, pressure, stoichiometry) to maximize conversion and selectivity. |

| Solvent | Volume and type of solvent contribute to waste and environmental impact. | Implementation of solvent-free syntheses or use of green, recyclable solvents. |

| Energy Consumption | Heating and separation processes require energy, impacting cost and sustainability. | Design of processes that operate at lower temperatures and pressures. |

| Byproduct Formation | Formation of di-substituted and other byproducts reduces yield and complicates purification. | Control of reaction stoichiometry and catalyst selectivity to favor mono-alkylation. |

Reaction Mechanisms and Chemical Transformations of 2 2 Phenylpropan 2 Yl Benzene 1,4 Diol

Oxidation-Reduction Chemistry of 2-(2-Phenylpropan-2-yl)benzene-1,4-diol

The presence of the two hydroxyl groups on the benzene (B151609) ring makes this compound readily susceptible to oxidation. This process is central to its chemical reactivity and involves the transfer of electrons and protons.

Hydroquinones, including this compound, can undergo reversible oxidation to their corresponding quinones. jackwestin.comwikipedia.org This two-electron, two-proton process forms the basis of hydroquinone-quinone redox cycling. jackwestin.com The cycle begins with the oxidation of the hydroquinone (B1673460) to a semiquinone radical intermediate, followed by further oxidation to the quinone. imrpress.com Conversely, the quinone can be reduced back to the hydroquinone, often in a stepwise manner involving the semiquinone. jackwestin.com This cycling can be initiated by various oxidizing and reducing agents. libretexts.org

Hydroquinone ⇌ Semiquinone + H⁺ + e⁻

Semiquinone ⇌ Quinone + H⁺ + e⁻

This redox cycling is a fundamental characteristic of hydroquinones and is influenced by factors such as pH and the presence of enzymatic or chemical oxidants and reductants. nih.gov

The one-electron oxidation of this compound leads to the formation of a semiquinone radical. researchgate.net This intermediate is a key species in the redox chemistry of hydroquinones. nih.gov Semiquinone radicals are known to be reactive and can participate in several subsequent reactions. researchgate.net

One significant reaction of 1,4-semiquinone radicals is their interaction with molecular oxygen. This can lead to the formation of the corresponding quinone and a hydroperoxyl radical (HOO•). researchgate.net The formation of these radical species highlights the role of hydroquinones in oxidative processes. The stability and reactivity of the semiquinone radical are influenced by the substituents on the benzene ring. researchgate.net

The oxidation and reduction of this compound can be studied using electrochemical techniques such as cyclic voltammetry. These methods provide information about the redox potentials of the compound. The redox potential is a measure of the tendency of a species to gain or lose electrons.

For substituted quinones, the redox potentials are influenced by the nature of the substituents on the aromatic ring. Electron-donating groups generally lower the reduction potentials, while electron-withdrawing groups increase them. sciforum.net The specific redox potentials for this compound would determine the ease with which it undergoes oxidation and reduction.

Table 1: Representative Reduction Potentials of Substituted Benzoquinones

| Compound | First Reduction Potential (E1, V) | Second Reduction Potential (E2, V) |

| 1,4-Benzoquinone (B44022) | -0.87 | -1.20 |

| Phenyl-1,4-benzoquinone | -0.94 | -1.30 |

| 2,5-Di-tert-butyl-1,4-benzoquinone | -1.07 | -1.40 |

Note: Data adapted from a study on arylated p-benzoquinones and may not represent the exact values for this compound but illustrates the effect of substitution. sciforum.net

Electrophilic Aromatic Substitution Reactions of 2-(2-Phenylpropan-2-yl)benzene-1,4-diolnih.gov

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and alkyl groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. masterorganicchemistry.com

Halogenation and nitration are common electrophilic aromatic substitution reactions. masterorganicchemistry.com In the case of this compound, the hydroxyl groups are strong activating groups and ortho, para-directors. masterorganicchemistry.com The bulky 2-phenylpropan-2-yl group will also influence the regioselectivity of the reaction due to steric hindrance.

For halogenation (e.g., with Br₂ and a Lewis acid catalyst) or nitration (e.g., with HNO₃ and H₂SO₄), the electrophile would be directed to the positions ortho to the hydroxyl groups that are not sterically hindered by the tertiary alkyl group. uci.edulibretexts.org

Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring. wikipedia.org There are two main types: alkylation and acylation. wikipedia.org These reactions proceed via electrophilic aromatic substitution. wikipedia.org

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. mt.com The hydroxyl groups of this compound would need to be protected, as they can react with the Lewis acid catalyst. libretexts.org The directing effects of the existing substituents would then guide the position of the incoming alkyl group.

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl chloride or acid anhydride (B1165640). youtube.com Similar to alkylation, the hydroxyl groups would require protection. The acyl group is deactivating, which prevents further acylation reactions. periodicchemistry.com The position of acylation would be determined by the directing influence of the protected hydroxyl and alkyl groups.

Nucleophilic Reactivity and Derivatization of this compound

The chemical structure of this compound, featuring a hydroquinone ring and a cumyl substituent, offers several sites for nucleophilic reactions and derivatization. The reactivity is primarily centered on the hydroxyl groups of the hydroquinone moiety and the benzylic position of the phenylpropan-2-yl group.

The two hydroxyl groups on the benzene-1,4-diol (B12442567) ring are phenolic in nature, making them amenable to standard derivatization reactions such as etherification and esterification. These transformations are crucial for modifying the compound's solubility, polarity, and biological activity. medcraveonline.com

Etherification: The conversion of the hydroxyl groups to ethers can be readily achieved through reactions like the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl groups with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. Depending on the stoichiometry of the reagents, either a mono- or di-ether can be selectively synthesized.

Esterification: Ester derivatives can be prepared by reacting the hydroxyl groups with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. medcraveonline.com Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. Alternatively, for higher yields and milder conditions, acylation with an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) is often employed. These reactions produce the corresponding mono- or di-esters.

| Reaction Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Etherification (Williamson) | Alkyl halide (e.g., CH₃I, C₂H₅Br) and a base (e.g., K₂CO₃, NaH) | Inert solvent (e.g., Acetone (B3395972), DMF), often with heating | Mono- or Di-ether |

| Esterification (from Acid Chloride) | Acyl chloride (e.g., Acetyl chloride) and a base (e.g., Pyridine) | Inert solvent (e.g., Dichloromethane), typically at 0°C to room temperature | Mono- or Di-ester |

| Esterification (from Anhydride) | Acid anhydride (e.g., Acetic anhydride) and a catalyst (e.g., H₂SO₄) or base (e.g., Pyridine) | Solvent may be the anhydride itself or an inert solvent; may require heating | Mono- or Di-ester |

The carbon atom of the phenylpropan-2-yl group that is directly attached to the hydroquinone ring is a benzylic carbon. However, it is a quaternary carbon, meaning it has no attached hydrogen atoms. This structural feature significantly influences its reactivity compared to primary or secondary benzylic positions. libretexts.org

Reactions that typically occur at benzylic positions possessing at least one hydrogen, such as oxidation with potassium permanganate (B83412) (KMnO₄) or chromic acid to form carboxylic acids, will not proceed at this position. youtube.com

However, the benzylic position is highly susceptible to reactions that proceed via carbocation intermediates due to the exceptional stability of the resulting tertiary benzylic carbocation. libretexts.orgchemistrysteps.com This stability arises from the delocalization of the positive charge into the adjacent phenyl ring through resonance. youtube.com Therefore, under strongly acidic conditions, electrophilic aromatic substitution-type reactions or cleavage of the cumyl group can potentially occur. For instance, acid-catalyzed cleavage is a well-known reaction for the cumyl group, which is exploited in the industrial synthesis of phenol (B47542) and acetone from cumene (B47948) hydroperoxide.

| Reaction Type | Feasibility for this compound | Reasoning |

|---|---|---|

| Oxidation (e.g., with KMnO₄) | Not feasible | The benzylic carbon is tertiary and lacks the necessary C-H bond for oxidation. |

| Radical Halogenation (e.g., with NBS) | Not feasible | This reaction requires a benzylic C-H bond to be abstracted in the initiation step. libretexts.org |

| Sɴ1-type Reactions | Potentially feasible (cleavage) | The reaction would proceed via a highly stable tertiary benzylic carbocation intermediate. youtube.com |

The hydroquinone ring of this compound can be oxidized to its corresponding quinone, 2-(2-phenylpropan-2-yl)benzo-1,4-quinone. This transformation converts the electron-rich aromatic ring into a highly electron-deficient and reactive α,β-unsaturated ketone system. researchgate.net

The resulting quinone is an excellent electrophile and can readily undergo nucleophilic addition reactions, most commonly a 1,4-conjugate addition (Michael addition). researchgate.net A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the quinone ring. The initial addition disrupts the conjugation, and a subsequent tautomerization (enolization) restores aromaticity, leading to a substituted hydroquinone. This sequence represents a powerful method for further functionalizing the aromatic core of the molecule. The reaction proceeds via a resonance-stabilized enolate intermediate, analogous to the Meisenheimer complexes observed in nucleophilic aromatic substitution (SɴAr) reactions. masterorganicchemistry.comchemistrysteps.com

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Oxidation | The hydroquinone is oxidized to the corresponding 1,4-benzoquinone using an oxidizing agent (e.g., Ag₂O, Na₂Cr₂O₇). | 2-(2-Phenylpropan-2-yl)benzo-1,4-quinone |

| 2. Nucleophilic Attack | A nucleophile (Nu⁻) attacks one of the electrophilic carbons of the α,β-unsaturated system (1,4-addition). | Resonance-stabilized enolate intermediate |

| 3. Tautomerization | The enolate intermediate is protonated, leading to tautomerization that restores the aromatic hydroquinone ring. | Nucleophile-substituted hydroquinone |

Photochemistry and Photoreactivity of this compound

The photochemical behavior of this compound is dictated by the chromophores present in its structure, namely the hydroquinone ring and the phenyl group. These aromatic systems can absorb ultraviolet (UV) radiation, leading to electronically excited states and subsequent photochemical processes.

Upon absorption of a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several photophysical decay processes to return to the ground state:

Fluorescence: Radiative decay from S₁ to S₀, typically a rapid process.

Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity, most commonly from the S₁ state to an excited triplet state (T₁).

Once in the T₁ state, the molecule can return to the ground state via phosphorescence (radiative decay) or non-radiative decay. The presence of the hydroquinone moiety, which can be sensitive to photo-oxidation, suggests that the excited states may also be chemically reactive, potentially leading to the formation of radicals or other reactive intermediates.

Hydroquinones are known to be excellent electron donors due to their low oxidation potentials. Consequently, in the presence of a suitable electron acceptor, this compound is expected to participate in photoinduced electron transfer (PET) reactions. rsc.org

The general mechanism for a PET process involves the following steps:

Excitation: The hydroquinone moiety (D) absorbs a photon, forming its excited state (D*).

Electron Transfer: The excited state D* donates an electron to a nearby acceptor molecule (A), forming a radical cation of the donor (D•+) and a radical anion of the acceptor (A•-). This charge-separated state is often referred to as a radical ion pair.

Decay of the Radical Ion Pair: The radical ion pair can subsequently undergo back electron transfer to regenerate the ground state reactants (D and A), or the radical ions can separate and participate in further chemical reactions.

The efficiency of PET is governed by the thermodynamics of the process (the change in free energy, ΔG) and the distance and orientation between the donor and acceptor. rsc.orgnih.gov This property makes hydroquinone derivatives potential candidates for use in systems designed for artificial photosynthesis or molecular electronics. rsc.org

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation | D + hν → D* (where D is the hydroquinone moiety) |

| 2 | Electron Transfer | D* + A → D•⁺ + A•⁻ (where A is an electron acceptor) |

| 3 | Charge Recombination (Back Electron Transfer) | D•⁺ + A•⁻ → D + A |

| 4 | Ion Separation / Subsequent Reactions | D•⁺ + A•⁻ → D•⁺ + A•⁻ (separated) → Further products |

Theoretical and Computational Studies of 2 2 Phenylpropan 2 Yl Benzene 1,4 Diol

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations provide a powerful tool for understanding the electronic environment of 2-(2-Phenylpropan-2-yl)benzene-1,4-diol. These methods offer insights into the distribution of electrons within the molecule, which is fundamental to its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method extensively used to investigate the electronic structure of molecules. For aromatic compounds like substituted phenols and hydroquinones, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict geometric parameters (bond lengths and angles) and vibrational frequencies. researchgate.netresearchgate.netnih.gov In the case of this compound, DFT would be instrumental in determining the optimized molecular geometry, taking into account the steric hindrance introduced by the bulky 2-phenylpropan-2-yl (cumyl) substituent. This substituent is expected to influence the planarity of the benzene (B151609) ring and the orientation of the hydroxyl groups.

Furthermore, DFT calculations can elucidate the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting intermolecular interactions and chemical reactivity. For substituted phenols, the oxygen atoms of the hydroxyl groups and the π-system of the aromatic ring are typically revealed as electron-rich areas susceptible to electrophilic attack.

Molecular Orbital Theory Analyses (HOMO-LUMO)

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

For hydroquinone (B1673460) and its derivatives, the hydroxyl groups significantly influence the molecular orbitals, with substantial participation in the HOMO, indicating these sites are prone to nucleophilic attack. researchgate.net In this compound, both the hydroquinone ring and the phenyl ring of the cumyl group will contribute to the molecular orbitals. The HOMO is expected to be localized primarily on the electron-rich hydroquinone ring, while the LUMO may have contributions from both aromatic systems. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov The precise energies of these orbitals and their gap can be calculated using DFT, providing quantitative insights into the molecule's electronic behavior. researchgate.net

Below is a table summarizing typical quantum chemical parameters that can be calculated for aromatic compounds, based on data from analogous molecules.

| Parameter | Description | Typical Calculated Values for Substituted Phenols (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 5.5 |

| Ionization Potential (I) | Energy required to remove an electron | 5.0 to 6.5 |

| Electron Affinity (A) | Energy released when an electron is added | 0.5 to 2.0 |

Note: These are representative value ranges and the actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques employed to explore these aspects.

Energy Landscapes and Tautomerism

The presence of the bulky 2-phenylpropan-2-yl group introduces significant steric hindrance, which will govern the conformational landscape of the molecule. The rotation around the single bond connecting the cumyl group to the hydroquinone ring will be a key determinant of the molecule's preferred shape. Computational methods can map the potential energy surface as a function of this dihedral angle to identify the most stable, low-energy conformations.

Hydroquinones can exist in equilibrium with their keto tautomers (quinones). nih.govresearchgate.net This keto-enol tautomerism is a fundamental aspect of their chemistry. While for simple hydroquinone, the dihydroxy (enol) form is overwhelmingly favored due to the stability of the aromatic ring, substituents can influence this equilibrium. DFT calculations can be used to compute the relative Gibbs free energies of the diol and diketone tautomers to determine the predominant form. For larger fused aromatic systems, the diketone tautomer can become the more stable form. nih.gov While it is expected that the aromatic diol form of this compound is the most stable, computational studies can provide a quantitative measure of this stability.

Intermolecular Interactions and Solvation Effects

The hydroxyl groups of the hydroquinone moiety are capable of forming strong hydrogen bonds, which will play a significant role in the intermolecular interactions of this compound in condensed phases. In the solid state, these hydrogen bonds, along with π-π stacking interactions between the aromatic rings, will dictate the crystal packing. acs.org The phenyl group of the cumyl substituent can also participate in π-π stacking and C-H···π interactions.

In solution, the interactions with solvent molecules are crucial. Molecular dynamics simulations can be used to study the behavior of the molecule in different solvents, providing insights into its solvation shell and the dynamics of solvent-solute interactions. nih.gov The choice of solvent can influence the conformational preferences and the electronic properties of the solute. Continuum solvation models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to account for the bulk effects of the solvent on the molecule's electronic structure and properties. researchgate.net

Prediction of Reactivity and Reaction Pathways for this compound

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. For a substituted hydroquinone like this compound, a primary area of interest is its antioxidant activity, which involves its oxidation.

The reactivity of phenols is highly dependent on the nature and position of substituents on the aromatic ring. The 2-phenylpropan-2-yl group is an electron-donating group, which is expected to increase the electron density on the hydroquinone ring and make it more susceptible to oxidation compared to unsubstituted hydroquinone. The bond dissociation enthalpy (BDE) of the O-H bonds is a key descriptor of antioxidant activity, with a lower BDE indicating greater ease of hydrogen atom abstraction by free radicals. DFT calculations can provide accurate predictions of O-H BDEs. mdpi.com

Frontier Molecular Orbital (FMO) Theory in Reaction Prediction

No published studies were identified that specifically apply Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound. Such a study would typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the compound's electrophilic and nucleophilic characteristics.

Transition State Calculations and Kinetic Parameters

There is no available research detailing transition state calculations for reactions involving this compound. Consequently, kinetic parameters such as activation energies and reaction rates derived from such calculations are not available.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for this compound, which would identify the electron-rich and electron-deficient regions of the molecule to predict sites for electrophilic and nucleophilic attack, has not been reported in the scientific literature.

Structure-Property Relationships in this compound (Theoretical Insights)

Detailed theoretical insights into the structure-property relationships of this compound are not documented.

Electronic Property Modulation via Substitution

No computational studies have been found that investigate how the electronic properties of this compound are modulated by the introduction of different substituent groups.

Steric Effects on Reactivity and Selectivity

While the bulky 2-phenylpropan-2-yl group is expected to exert significant steric hindrance, there are no specific computational studies that quantify these steric effects on the reactivity and selectivity of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 2 Phenylpropan 2 Yl Benzene 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a compound like 2-(2-Phenylpropan-2-yl)benzene-1,4-diol, 1D NMR (¹H and ¹³C) provides initial information, but 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular framework.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for establishing the bonding network by detecting correlations between nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the spectrum of this compound, cross-peaks would be expected between the adjacent aromatic protons on the hydroquinone (B1673460) ring. This would definitively establish their relative positions. The protons of the phenyl group would also show correlations consistent with a monosubstituted benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comyoutube.com It is invaluable for assigning the carbon signals of the molecule. Each protonated carbon atom in both the hydroquinone and phenyl rings, as well as the methyl groups, would display a correlation peak in the HSQC spectrum, linking the known proton chemical shifts to their corresponding carbon atoms.

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, providing definitive proof of the compound's covalent structure. researchgate.netresearchgate.net

Table 1: Predicted ¹H-¹³C HMBC Correlations for Structural Elucidation

| Proton (¹H) | Correlating Carbons (¹³C) | Information Gained |

|---|---|---|

| Methyl Protons (-CH₃) | Quaternary C of propan-2-yl, C1 of Phenyl Ring, C2 of Hydroquinone Ring, Methyl Carbon | Confirms the cumyl (2-phenylpropan-2-yl) moiety and its attachment points to both aromatic rings. |

| Hydroquinone Ring Protons | Adjacent and distant carbons within the hydroquinone ring, Quaternary C of propan-2-yl | Verifies the substitution pattern on the hydroquinone ring. |

| Phenyl Ring Protons | Carbons within the phenyl ring, Quaternary C of propan-2-yl | Confirms the monosubstituted phenyl ring and its link to the propan-2-yl group. |

Solid-State NMR for Polymorphism and Crystal Structure

While solution-state NMR provides information on the molecule's average structure, solid-state NMR (ssNMR) spectroscopy can probe its properties in the crystalline state. This is particularly important for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. researchgate.net

By analyzing the ¹³C cross-polarization magic-angle spinning (CP/MAS) spectra, researchers can identify the presence of different polymorphs, as distinct crystalline environments will result in different chemical shifts and peak multiplicities. nih.gov Furthermore, ssNMR can provide insights into molecular packing, intermolecular interactions (such as hydrogen bonding involving the hydroxyl groups), and the conformation of the molecule within the crystal lattice. researchgate.net

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Vibrational spectroscopy, including Infrared (IR), Raman, and Terahertz spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the functional groups present, bond strengths, and intermolecular interactions, providing complementary information to NMR. mdpi.com

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that measure the vibrational transitions within a molecule. researchgate.net

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. nih.gov Therefore, it is an excellent technique for probing the carbon skeleton of the molecule. The Raman spectrum would show strong signals for the aromatic C=C ring stretching modes (around 1600 cm⁻¹) and the symmetric "ring breathing" modes of the phenyl and hydroquinone rings. scispace.com The complementarity of IR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.net

Table 2: Expected Vibrational Modes and Their Spectroscopic Activity

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity | Structural Information |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | IR | Presence of hydroxyl groups and hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | IR & Raman | Confirms aromatic C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 3000 | IR & Raman | Confirms methyl groups. |

| Aromatic C=C Stretch | 1450 - 1620 | IR & Raman (strong) | Confirms the presence of aromatic rings. |

| C-O Stretch | 1200 - 1300 | IR (strong) | Indicates phenolic C-O bond. |

Terahertz Spectroscopy for Low-Frequency Modes

Terahertz (THz) spectroscopy, which probes the far-infrared region (roughly 3 to 120 cm⁻¹), is a powerful technique for studying low-frequency vibrational modes. researchgate.net These modes are not typically associated with the stretching or bending of individual bonds but rather with the collective motions of the entire molecule (skeletal vibrations) and intermolecular vibrations, such as those related to hydrogen bonding and crystal lattice phonons. The THz spectrum of this compound would provide a unique fingerprint sensitive to its specific crystal packing and long-range ordering, making it an excellent tool for differentiating between polymorphs. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. chemrxiv.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₆O₂ for this compound).

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), involve the fragmentation of the parent ion. By analyzing the resulting fragment ions, it is possible to deduce the structure of the original molecule. For this compound, characteristic fragmentation patterns would be expected. A likely fragmentation pathway would involve the cleavage of the bond between the quaternary carbon and the hydroquinone ring, leading to the formation of a stable cumyl cation (m/z = 119) and a hydroquinone radical. This fragmentation provides strong evidence for the presence of the 2-phenylpropan-2-yl substituent.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₁₅H₁₆O₂, the theoretical exact mass can be calculated.

The analysis of the isotopic pattern provides further confirmation of the elemental composition. Due to the natural abundance of isotopes, particularly ¹³C, the molecular ion peak [M]⁺˙ is accompanied by smaller peaks at higher masses. The [M+1]⁺˙ peak, resulting from the presence of a single ¹³C atom, is the most significant. Its expected relative intensity for a molecule containing 15 carbon atoms can be calculated, offering a high degree of confidence in the assigned formula.

Table 1: Theoretical HRMS Data for C₁₅H₁₆O₂

| Ion Formula | Calculated Exact Mass (m/z) | Description |

| [C₁₅H₁₆O₂]⁺˙ | 228.11503 | Molecular Ion |

| [¹³CC₁₄H₁₆O₂]⁺˙ | 229.11838 | M+1 Isotope Peak |

Note: Data is theoretical and based on the elemental composition.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes the molecular ion to fragment in predictable ways, providing a "fingerprint" that helps elucidate the molecule's structure. The fragmentation of this compound is expected to be dominated by cleavages at its weakest bonds and the formation of stable carbocations and radical species.

The most prominent fragmentation pathway is anticipated to be the benzylic cleavage to lose a methyl group (CH₃•) from the cumyl moiety, leading to a highly stable tertiary benzylic carbocation. Another significant fragmentation would be the cleavage of the C-C bond between the hydroquinone ring and the cumyl group. Aromatic compounds typically show strong molecular ion peaks due to the stability of the ring system. rsc.org

Key expected fragmentation pathways include:

Loss of a methyl radical (-•CH₃): This would result in a fragment ion with an m/z of 213, corresponding to the [M-15]⁺ ion. This is often a base peak in molecules containing a tert-butyl or cumyl group.

Formation of the cumyl cation: Cleavage of the bond between the phenylpropan-2-yl group and the benzene-1,4-diol (B12442567) ring would generate the stable cumyl cation, [C₉H₁₁]⁺, at an m/z of 119.

Formation of the phenyl cation: Further fragmentation of the cumyl cation or direct fragmentation could lead to the formation of a phenyl cation [C₆H₅]⁺ at m/z 77. aip.org

Table 2: Predicted Major Mass Fragments of this compound

| m/z (Predicted) | Proposed Fragment Ion | Formula | Description |

| 228 | [C₁₅H₁₆O₂]⁺˙ | [M]⁺˙ | Molecular Ion |

| 213 | [C₁₄H₁₃O₂]⁺ | [M - CH₃]⁺ | Loss of a methyl radical |

| 119 | [C₉H₁₁]⁺ | [C₆H₅C(CH₃)₂]⁺ | Cumyl cation |

| 77 | [C₆H₅]⁺ | - | Phenyl cation |

Note: This fragmentation pattern is predicted based on the principles of mass spectrometry and analysis of structurally similar compounds.

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state conformation.

The crystal packing is expected to be heavily influenced by hydrogen bonding between the hydroxyl groups of the hydroquinone moieties. These interactions typically lead to the formation of chains or layered networks. rsc.orgrsc.org The bulky 2-phenylpropan-2-yl substituent would sterically influence the packing arrangement, likely preventing a simple, highly symmetric packing seen in unsubstituted hydroquinone. rsc.org Depending on the crystallization conditions, the compound could crystallize in common space groups for organic molecules, such as the monoclinic P2₁/c or the triclinic P-1. rsc.org

Table 3: Hypothetical Single Crystal X-ray Diffraction Parameters

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Intermolecular Forces | O-H···O Hydrogen Bonding, π-π stacking |

| Conformation | Dihedral angles between the phenyl and hydroquinone rings would be determined. |

Note: This data is hypothetical, representing typical findings for similar substituted aromatic compounds.

Powder X-ray Diffraction (PXRD) is a crucial technique for analyzing polycrystalline samples. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. americanpharmaceuticalreview.comomicsonline.org Polymorphs have the same chemical composition but different crystal lattice arrangements, which can affect physical properties.

A PXRD pattern for this compound would present a unique "fingerprint" of its crystalline form. americanpharmaceuticalreview.com The pattern consists of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystal lattice planes, as described by Bragg's Law. By preparing the compound under different crystallization conditions (e.g., different solvents, temperatures, or cooling rates), PXRD can be used to screen for and identify any potential polymorphic forms, each of which would exhibit a distinct diffraction pattern. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic rings. wikipedia.org The hydroquinone ring, being a substituted benzene, is the primary chromophore. The hydroxyl (-OH) and alkyl (-C(CH₃)₂C₆H₅) groups act as auxochromes, modifying the absorption characteristics of the benzene ring. These substituents typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. shimadzu.com The spectrum would likely show characteristic bands similar to other substituted phenols and hydroquinones. nist.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Phenolic compounds, including hydroquinones, are known to be fluorescent. aip.orgnih.gov After excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the local environment, such as solvent polarity. nih.gov The presence of two aromatic rings may lead to complex electronic behavior, potentially including intramolecular energy transfer or charge transfer states.

Table 4: Predicted Spectroscopic Properties in a Non-polar Solvent (e.g., Cyclohexane)

| Spectroscopic Technique | Predicted λ (nm) | Associated Electronic Transition |

| UV-Vis Absorption (λmax) | ~280 - 295 | π → π* (Benzene B-band) |

| Fluorescence Emission (λem) | ~310 - 330 | S₁ → S₀ |

Note: These values are estimations based on data for substituted phenols and hydroquinones. Actual values may vary with solvent and other experimental conditions.

Derivatives and Analogues of 2 2 Phenylpropan 2 Yl Benzene 1,4 Diol: Synthesis and Reactivity

Design and Synthesis of Functionalized 2-(2-Phenylpropan-2-yl)benzene-1,4-diol Analogues

The synthesis of functionalized analogues of this compound can be approached by modifying either the hydroquinone (B1673460) ring or the pendent phenylpropan-2-yl group. These modifications allow for the fine-tuning of the molecule's properties.

Modification of the Benzene-1,4-diol (B12442567) Core

The benzene-1,4-diol (hydroquinone) core is a primary target for functionalization. Introducing additional substituents onto the aromatic ring can significantly alter the electronic environment of the hydroxyl groups, thereby influencing the compound's redox potential and antioxidant activity.

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the hydroquinone ring, although regioselectivity can be a challenge. Common modifications include the introduction of:

Alkyl Groups: Further alkylation of the hydroquinone ring can enhance steric hindrance around the hydroxyl groups, which can impact the stability of the resulting phenoxyl radical and, consequently, its radical scavenging ability.

Electron-Withdrawing Groups (EWGs): The introduction of groups such as halogens (e.g., -Cl, -Br) or acyl groups (-COR) is expected to increase the redox potential of the hydroquinone, making it a less powerful reducing agent.

Electron-Donating Groups (EDGs): Conversely, the incorporation of electron-donating groups like alkoxy (-OR) or amino (-NR2) groups would be expected to lower the redox potential, enhancing its antioxidant capacity.

A general synthetic approach for such modifications could involve the protection of the hydroxyl groups of this compound, followed by electrophilic aromatic substitution, and subsequent deprotection to yield the desired functionalized analogue.

| Modification Strategy | Potential Substituents | Expected Impact on Properties |

| Further Alkylation | -CH3, -C(CH3)3 | Increased steric hindrance, enhanced radical stability |

| Halogenation | -Cl, -Br | Increased redox potential, decreased antioxidant strength |

| Acylation | -C(O)CH3 | Increased redox potential |

| Alkoxylation | -OCH3, -OCH2CH3 | Decreased redox potential, increased antioxidant strength |

Variations in the Phenylpropan-2-yl Substituent

Modification of the phenylpropan-2-yl (cumyl) group offers another avenue for creating diverse analogues. Substituents on the phenyl ring of this group can influence the electronic properties of the entire molecule through inductive and resonance effects.

The synthesis of these analogues would typically start with a substituted α-methylstyrene derivative, which is then used to alkylate hydroquinone via a Friedel-Crafts reaction. This approach allows for the introduction of a wide range of functionalities on the pendent phenyl ring.

| Substituent on Phenyl Ring | Position | Potential Impact on Redox Properties |

| Electron-Donating (e.g., -OCH3) | para | Lowered redox potential, enhanced antioxidant activity |

| Electron-Withdrawing (e.g., -NO2) | para | Increased redox potential, diminished antioxidant activity |

| Halogen (e.g., -Cl) | ortho, meta, para | Inductive withdrawal, potential for steric effects |

Structure-Reactivity Relationship Studies of this compound Derivatives

Understanding the relationship between the structure of these derivatives and their chemical reactivity is crucial for designing molecules with specific functions. Key areas of investigation include the impact of substituents on redox potentials and radical scavenging capabilities.

Impact of Substituents on Redox Potentials

The redox potential of a hydroquinone derivative is a measure of its ability to donate electrons and is a key determinant of its antioxidant efficacy. The introduction of substituents on either the hydroquinone ring or the phenylpropan-2-yl group can significantly modulate this property.

The redox potential of quinone/hydroquinone pairs is influenced by the electronic nature of the substituents. nih.gov Electron-donating groups stabilize the oxidized (quinone) form less than the reduced (hydroquinone) form, leading to a lower redox potential and a stronger reducing agent. Conversely, electron-withdrawing groups have the opposite effect, increasing the redox potential. nih.gov

Table of Expected Redox Potential Trends for Substituted this compound Analogues

| Substituent Type | Position on Molecule | Expected Effect on Redox Potential |

| Electron-Donating Group (EDG) | Benzene-1,4-diol Core | Decrease |

| Electron-Withdrawing Group (EWG) | Benzene-1,4-diol Core | Increase |

| Electron-Donating Group (EDG) | Phenylpropan-2-yl Ring | Slight Decrease |

| Electron-Withdrawing Group (EWG) | Phenylpropan-2-yl Ring | Slight Increase |

Modulation of Radical Scavenging Capabilities (Mechanistic Focus)

The primary antioxidant mechanism of phenolic compounds, including this compound, involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. nbinno.comvinatiorganics.comvinatiorganics.compartinchem.com

The efficiency of this process is influenced by:

Bond Dissociation Enthalpy (BDE): A lower O-H BDE facilitates hydrogen atom donation. Substituents that can stabilize the resulting phenoxyl radical, such as electron-donating groups, will lower the BDE.

Steric Hindrance: The bulky 2-phenylpropan-2-yl group provides steric hindrance around one of the hydroxyl groups, which can enhance the stability of the phenoxyl radical and prevent it from participating in further unwanted reactions. nbinno.comvinatiorganics.comvinatiorganics.com Further substitution on the hydroquinone ring can increase this steric protection.

Synthesis of Polymeric Materials Incorporating this compound Moieties

The incorporation of the this compound moiety into polymer backbones can impart desirable properties such as thermal stability, antioxidant character, and specific redox activity. Polyesters and polycarbonates are two classes of polymers where this monomer could be utilized.

The synthesis of such polymers would typically involve polycondensation reactions. For instance, polyesters can be prepared by reacting this compound with various diacyl chlorides or dicarboxylic acids. Similarly, polycarbonates can be synthesized through the reaction of the diol with phosgene (B1210022) or a dialkyl carbonate.

The bulky, non-polar 2-phenylpropan-2-yl group would be expected to influence the physical properties of the resulting polymers, such as increasing their solubility in organic solvents and potentially disrupting chain packing, leading to amorphous materials with lower glass transition temperatures compared to polymers derived from unsubstituted hydroquinone. The presence of the hydroquinone unit would also offer a site for redox activity within the polymer chain.

Potential Polymer Structures Incorporating this compound

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyester (B1180765) | Terephthaloyl chloride | High thermal stability, potential for liquid crystallinity |

| Polyester | Adipoyl chloride | Increased flexibility, lower glass transition temperature |

| Polycarbonate | Phosgene | Good mechanical properties, optical clarity |

The synthesis of polymers from substituted phenols and hydroquinones is an active area of research, with applications in materials science and as polymeric antioxidants. nih.govacs.org

Polycondensation Reactions

Polycondensation represents a fundamental approach for synthesizing polymers from monomers like this compound. This process involves the step-wise reaction between bifunctional or polyfunctional monomers, leading to the formation of a polymer and the elimination of a small molecule, such as water. The presence of the bulky 2-phenylpropan-2-yl substituent on the hydroquinone backbone is anticipated to significantly influence the reactivity of the monomer and the properties of the resulting polymer.

The synthesis of poly(aryl ether)s, for instance, typically involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. In the case of analogues of our target compound, such as bisphenols with bulky diphenylisopropylidene units, successful polymerization has been achieved to produce high molecular weight poly(aryl ether carbonates). nih.gov These reactions are often carried out in aprotic polar solvents in the presence of a weak base, such as potassium carbonate, to facilitate the formation of the phenoxide nucleophile. The kinetics and mechanism of such polycondensation reactions are complex, with factors like the nature of the leaving group on the dihalide and the counterion of the base playing a crucial role. nsf.govrsc.org

The bulky side group in this compound would likely increase the solubility of the resulting polymer in organic solvents, a desirable characteristic for processing. However, it may also introduce steric hindrance, potentially affecting the reaction rate and the ultimate molecular weight of the polymer. Research on other polycondensation materials with bulky side groups has shown that while these groups can enhance solubility, they can also impact the thermal properties, such as the glass transition temperature, of the final polymer.

Below is a representative data table illustrating typical conditions and outcomes for the polycondensation of sterically hindered bisphenols, which can be considered analogous to the target compound.

| Monomer 1 (Bisphenol) | Monomer 2 (Dihalide) | Solvent | Base | Temperature (°C) | Resulting Polymer | Molecular Weight ( g/mol ) | Glass Transition Temperature (°C) |

| Bisphenol with diphenylisopropylidene units | Phosgene | Methylene Chloride | Pyridine | Room Temp. | Poly(aryl ether carbonate) | Up to 4.09 x 10^5 | 136-149 |

| 1,1-Bis(4-hydroxyphenyl)-1-phenylethane | 4,4′-Difluorobenzophenone | N-Methyl-2-pyrrolidone | Potassium Carbonate | 180-200 | Poly(aryl ether ketone) | Not specified | 152.8 |

| Bisphenol A | 4,4'-Dichlorodiphenyl sulfone | Dimethyl Sulfoxide | Potassium Carbonate | 160-180 | Poly(ether sulfone) | High | ~190 |

Copolymerization Strategies

Copolymerization offers a versatile method for tailoring the properties of polymers by incorporating two or more different monomers into the polymer chain. For a monomer like this compound, copolymerization can be strategically employed to balance the properties imparted by its bulky side group with those of other comonomers.

For example, in the synthesis of poly(aryl ether sulfone)s, a common strategy involves the copolymerization of a bisphenol with a mixture of dihalodiaryl sulfones. digitellinc.com By incorporating a monomer with a bulky substituent like the 2-phenylpropan-2-yl group, it is possible to enhance properties such as solubility and gas permeability. The ratio of the comonomers can be adjusted to fine-tune the final characteristics of the copolymer.

The reactivity of substituted hydroquinones in polymerization is a critical consideration. While the hydroxyl groups provide the necessary functionality for polycondensation, the bulky side group can influence the accessibility of these reactive sites. Furthermore, some hydroquinone derivatives are known to act as polymerization inhibitors or retarders, a factor that would need to be carefully managed during synthesis. eastman.comgoogle.com

Copolymerization can be random, alternating, block, or graft, depending on the reactivity ratios of the monomers and the polymerization conditions. For monomers with bulky substituents, achieving high molecular weight random copolymers often requires careful optimization of reaction conditions to ensure statistical incorporation of the different monomer units.

The following table provides examples of copolymerization strategies involving structurally related monomers, highlighting the versatility of this approach in materials design.

| Comonomer 1 | Comonomer 2 | Comonomer 3 | Polymerization Method | Resulting Copolymer | Key Properties |

| 1,1-Bis(4-hydroxyphenyl)-1-phenylethane | Bisphenol A | 4,4′-Difluorobenzophenone | Nucleophilic Aromatic Substitution | Poly(ether ether ketone) copolymer | High glass transition temperature, good solubility |

| PAH bisphenols | Bis(4-hydroxyphenyl) sulfone | Perfluorocyclohexene | Step-growth copolymerization | Random fluorinated poly(aryl ether sulfone) | High thermal stability, low dielectric constant |

| Hexachlorocyclotriphosphazene | Various bisphenol monomers | - | Precipitation polycondensation | Polyphosphazene copolymers | Tunable structure, morphology, and wettability |

Applications of 2 2 Phenylpropan 2 Yl Benzene 1,4 Diol in Advanced Materials and Chemical Technologies

Role as an Advanced Antioxidant in Polymer Stabilization (Mechanistic and Material Science Focus)

The utility of 2-(2-Phenylpropan-2-yl)benzene-1,4-diol as an antioxidant is rooted in its chemical structure, specifically the presence of hydroxyl groups on a benzene (B151609) ring. This configuration is characteristic of phenolic antioxidants, which are widely used to protect polymeric materials from degradation.

Polymers are susceptible to degradation initiated by free radicals, which can be generated by heat, UV light, or mechanical stress. These radicals can trigger chain reactions that lead to the cleavage of polymer chains, cross-linking, and a general loss of mechanical and physical properties. Phenolic antioxidants, such as this compound, interrupt these degradation cycles through a process of radical quenching.

The primary mechanism involves the donation of a hydrogen atom from one of the hydroxyl (-OH) groups to a highly reactive free radical (R• or ROO•) within the polymer matrix. This transfer neutralizes the radical, terminating the degradation chain reaction. Upon donating the hydrogen atom, the antioxidant molecule itself becomes a free radical. However, this newly formed radical is significantly less reactive due to the delocalization of the unpaired electron across its aromatic ring structure. This resonance stabilization prevents the antioxidant radical from initiating new degradation chains. The bulky 2-phenylpropan-2-yl group can further enhance the stability of this radical through steric hindrance, preventing it from easily reacting with other molecules.

Table 1: Radical Quenching Mechanism

| Step | Reactants | Products | Description |

|---|---|---|---|